An In-depth Technical Guide to 2-Chloro-5-aminomethylthiazole: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Chloro-5-aminomethylthiazole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-aminomethylthiazole is a heterocyclic amine of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole scaffold, coupled with the reactive aminomethyl and chloro functionalities, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 2-Chloro-5-aminomethylthiazole, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents and pesticides.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-aminomethylthiazole consists of a five-membered thiazole ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position.
Chemical Structure:
The physicochemical properties of 2-Chloro-5-aminomethylthiazole and its common precursor, 2-Chloro-5-chloromethylthiazole, are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of 2-Chloro-5-aminomethylthiazole
| Property | Value |
| CAS Number | 120740-08-1 |
| Molecular Formula | C4H5ClN2S |
| Molecular Weight | 148.61 g/mol |
| Appearance | Colourless to Yellow Oil |
| Melting Point | 121 °C |
| Boiling Point | 274.7±32.0 °C (Predicted) |
| Density | 1.427±0.06 g/cm3 (Predicted) |
| pKa | 7.68±0.29 (Predicted) |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |
Table 2: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole
| Property | Value |
| CAS Number | 105827-91-6 |
| Molecular Formula | C4H3Cl2NS |
| Molecular Weight | 168.04 g/mol |
| Appearance | White to light yellow crystal or colorless to light yellow liquid |
| Melting Point | 29-31 °C[1] |
| Boiling Point | 268.6±32.0 °C at 760 mmHg[1] |
| Density | 1.5±0.1 g/cm3 [1] |
| Refractive Index | n20/D 1.571 |
| Solubility | Soluble in methanol |
| Storage | 2-8°C, under inert atmosphere |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-5-aminomethylthiazole is typically achieved through a two-step process starting from 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-Chloro-5-chloromethylthiazole, which is then converted to the final product.
Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole
Several methods for the synthesis of 2-Chloro-5-chloromethylthiazole have been reported. A common and efficient method involves a one-pot reaction from 2,3-dichloropropene and sodium thiocyanate.
Experimental Protocol: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole [2]
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Materials:
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2,3-dichloropropene
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Sodium thiocyanate
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Tetrabutylammonium bromide
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Toluene
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Sulfuryl chloride
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Procedure:
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To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.
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Under stirring, slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise.
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Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours. The mixture will turn from a yellow liquid with a white solid to a dark brown liquid.
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Increase the temperature to 120°C and continue heating for 3 hours to facilitate isomerization, at which point the mixture will become a black opaque liquid.
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Cool the reaction mixture to 0-5°C in an ice bath.
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Slowly add 160g (1.18mol) of sulfuryl chloride dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to naturally warm to room temperature and stir for 2 hours.
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The resulting mixture can be purified to yield 2-Chloro-5-chloromethylthiazole.
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Caption: Synthesis workflow for 2-Chloro-5-chloromethylthiazole.
Step 2: Synthesis of 2-Chloro-5-aminomethylthiazole from 2-Chloro-5-chloromethylthiazole
The conversion of the chloromethyl group to an aminomethyl group can be achieved through various amination methods. A common approach is the Gabriel synthesis or direct reaction with a source of ammonia.
Experimental Protocol: Amination of 2-Chloro-5-chloromethylthiazole (General Procedure)
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Materials:
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2-Chloro-5-chloromethylthiazole
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Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)
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A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)
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Procedure:
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Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent in a reaction vessel.
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Add an excess of the ammonia source to the solution.
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The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is then purified, for example, by extraction and/or column chromatography to yield 2-Chloro-5-aminomethylthiazole.
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Caption: Synthesis workflow for 2-Chloro-5-aminomethylthiazole.
Applications in Drug Development and Agrochemicals
2-Chloro-5-aminomethylthiazole is a key intermediate in the synthesis of the neonicotinoid insecticide Thiamethoxam.[3] The 2-chloro-5-substituted methylthiazole moiety is a crucial component of this class of insecticides.
The general class of 2-aminothiazoles has garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for 2-Chloro-5-aminomethylthiazole is not extensively reported, its structural motif is present in various pharmacologically active compounds. For instance, derivatives of 2-aminothiazole have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.
Biological Activity and Mechanism of Action
The biological activity of compounds derived from 2-Chloro-5-aminomethylthiazole is largely attributed to the overall structure of the final molecule. In the case of Thiamethoxam, the mechanism of action involves the disruption of the central nervous system of insects.[3] Thiamethoxam and other neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the insect.[3]
While direct evidence for the biological activity and specific signaling pathway modulation by 2-Chloro-5-aminomethylthiazole itself is limited in publicly available literature, its role as a precursor highlights its importance. The aminothiazole core is a known pharmacophore, and further derivatization of the amino group can lead to compounds with diverse biological targets.
Caption: Role of 2-Chloro-5-aminomethylthiazole as an intermediate.
Conclusion
2-Chloro-5-aminomethylthiazole is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential scaffold for the development of new pharmaceutical agents. Its synthesis from readily available starting materials and its reactive functional groups allow for a wide range of chemical modifications. While its own biological activity is not well-documented, its importance as a key building block in the synthesis of biologically active compounds is well-established. Further research into the derivatization of 2-Chloro-5-aminomethylthiazole could lead to the discovery of novel compounds with significant therapeutic or agricultural value.

